molecular formula C7H6ClFO2S B1458878 (2-Chlorophenyl)methanesulfonyl fluoride CAS No. 1384429-15-5

(2-Chlorophenyl)methanesulfonyl fluoride

Cat. No.: B1458878
CAS No.: 1384429-15-5
M. Wt: 208.64 g/mol
InChI Key: AUDUPDRUYHEMHN-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methanesulfonyl fluoride is a useful research compound. Its molecular formula is C7H6ClFO2S and its molecular weight is 208.64 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-chlorophenyl)methanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDUPDRUYHEMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268051
Record name Benzenemethanesulfonyl fluoride, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-15-5
Record name Benzenemethanesulfonyl fluoride, 2-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanesulfonyl fluoride, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

The inhibition of acetylcholinesterase by this compound affects the cholinergic pathway. This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter essential for many functions in the body including muscle contraction and heart rate. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter.

Pharmacokinetics

It is known that the compound is highly toxic and corrosive. It is also hygroscopic, meaning it attracts and holds water by absorption or adsorption. These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine in the nervous system. This can result in overstimulation of muscles and glands controlled by the nervous system. At the cellular level, this can lead to changes in cell signaling and function.

Biological Activity

(2-Chlorophenyl)methanesulfonyl fluoride, commonly referred to as MSF, is an organosulfur compound notable for its biological activity, particularly as an inhibitor of serine proteases and acetylcholinesterase (AChE). This article delves into its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Reactivity

  • The compound features a chlorophenyl group attached to a methanesulfonyl fluoride moiety, with a molecular weight of approximately 195.64 g/mol. The presence of the chlorine atom enhances its electrophilic properties, making it a reactive agent in biological systems.

Inhibition Mechanism

  • MSF acts primarily by forming covalent bonds with serine residues in the active sites of target enzymes. This irreversible inhibition is particularly significant in the context of AChE, which plays a crucial role in neurotransmitter regulation. The binding of MSF to AChE leads to prolonged effects on acetylcholine levels in the nervous system, which can have therapeutic implications for neurodegenerative diseases .

Biological Activity

Serine Protease Inhibition

  • Research indicates that this compound effectively inhibits serine proteases, enzymes that are vital for various physiological processes including digestion and blood coagulation. The compound's ability to selectively target these enzymes may provide avenues for developing treatments for conditions such as cancer and inflammatory diseases .

Acetylcholinesterase Inhibition

  • As a potent inhibitor of AChE, MSF has shown promise in treating Alzheimer's disease. Its selective inhibition profile suggests that it could mitigate cognitive decline associated with aging and neurodegenerative disorders. Clinical trials have demonstrated that MSF is well tolerated and effective in reducing symptoms of dementia without the gastrointestinal side effects commonly associated with other cholinesterase inhibitors .

Case Studies and Research Findings

Clinical Trials

  • Several clinical trials have explored the efficacy of MSF in treating Alzheimer's disease. A Phase I trial assessed safety at proposed therapeutic doses, while a Phase II trial confirmed its effectiveness in improving cognitive function among elderly patients with dementia. Notably, these studies highlighted MSF's favorable tolerability profile compared to existing treatments .

In Vivo Studies

  • Animal studies have shown that MSF preferentially inhibits AChE in the brain compared to peripheral tissues. This selectivity is crucial for minimizing side effects while maximizing therapeutic benefits in cognitive impairment scenarios. For instance, aged rats treated with MSF exhibited cognitive performance comparable to younger rats, suggesting potential for reversing age-related memory deficits .

Data Summary

Property Value
Molecular Weight195.64 g/mol
Inhibition TypeIrreversible AChE inhibitor
Therapeutic ApplicationsAlzheimer's disease
SelectivityHigh for brain AChE
Clinical Trial StatusPhase I and II completed

Q & A

Q. What are the optimal synthetic routes for (2-Chlorophenyl)methanesulfonyl fluoride, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with sulfonylation of 2-chlorobenzyl chloride using sulfur trioxide or chlorosulfonic acid, followed by fluorination with potassium fluoride or DAST (diethylaminosulfur trifluoride). Use fractional factorial design (e.g., via Design Expert) to optimize parameters like temperature (80–120°C), solvent polarity (acetonitrile vs. DMF), and stoichiometric ratios . Monitor intermediates via TLC or HPLC to track conversion efficiency.
    如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图
    14:24

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodology : Employ a multi-technique approach:
  • NMR : Compare 1^1H and 13^13C spectra with computational predictions (e.g., ACD/Labs or ChemDraw).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z ~218.6) and fragmentation patterns.
  • Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.3% deviation .

Q. What stability studies are critical for storing this compound in laboratory settings?

  • Methodology : Conduct accelerated degradation studies under varying pH (3–9), humidity (40–80% RH), and temperature (4°C, 25°C, 40°C). Quantify hydrolysis products (e.g., sulfonic acid derivatives) via LC-MS. Store in anhydrous, amber vials with molecular sieves to suppress moisture-induced decomposition .

Advanced Research Questions

Q. How does the electron-withdrawing 2-chloro substituent influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform kinetic studies with nucleophiles (e.g., thiols, amines) under pseudo-first-order conditions. Compare rate constants (kobsk_{\text{obs}}) with analogous compounds (e.g., 4-chlorophenyl derivatives) to isolate electronic vs. steric effects. Use DFT calculations (Gaussian or ORCA) to map transition states and partial charge distributions .
    数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评
    17:22

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

  • Methodology : Implement process analytical technology (PAT):
  • In-line FTIR : Monitor sulfonylation/fluorination in real time.
  • Design of Experiments (DoE) : Use response surface models to identify critical process parameters (CPPs) affecting yield and impurity profiles .
  • Replicated Analysis : Validate reproducibility across ≥3 independent batches via ANOVA (p<0.05p < 0.05) .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonyl fluoride inhibitors, particularly regarding off-target effects?

  • Methodology :
  • Activity-Based Protein Profiling (ABPP) : Use fluorescent probes (e.g., rhodamine-tagged sulfonyl fluorides) to map target engagement in cell lysates.
  • Selectivity Screening : Employ thermal proteome profiling (TPP) or CETSA to distinguish specific vs. nonspecific binding .
    【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者
    13:57

Q. What computational tools predict the metabolic fate of this compound in mammalian systems?

  • Methodology :
  • In Silico Metabolism : Use software like ADMET Predictor or MetaDrug to simulate phase I/II metabolism (e.g., hydrolysis, glutathione conjugation).
  • Docking Studies : Model interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify potential toxophores .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported IC50_{50} values for this compound across different assay formats?

  • Methodology :
  • Assay Standardization : Control variables like buffer composition (e.g., Tris vs. PBS), DMSO concentration (≤1%), and pre-incubation time.
  • Cross-Validation : Compare results from fluorescence-based assays (e.g., FP-TAMRA) with radiometric or SPR-based methods .

Q. Why do some studies report instability of this compound in aqueous media, while others claim prolonged stability?

  • Methodology : Investigate solvent matrix effects:
  • Co-solvents : Test stability in DMSO-water mixtures (e.g., 10% DMSO) vs. pure aqueous buffers.
  • Chelating Agents : Add EDTA to suppress metal-catalyzed hydrolysis .

Experimental Design & Validation

Q. What orthogonal assays confirm the covalent binding mechanism of this compound to serine hydrolases?

  • Methodology :
  • X-ray Crystallography : Resolve inhibitor-enzyme complexes to visualize covalent adducts (e.g., Ser-OH fluorosulfonylation).
  • Intact Protein MS : Detect mass shifts (+136 Da) corresponding to inhibitor conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Chlorophenyl)methanesulfonyl fluoride
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(2-Chlorophenyl)methanesulfonyl fluoride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.